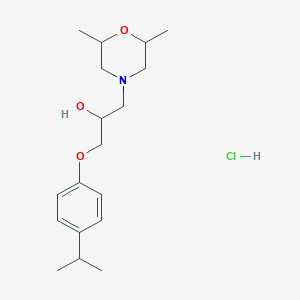![molecular formula C20H15ClF3NO3 B5112918 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide, commonly known as CTAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTAP belongs to the class of furamide compounds and has been widely studied for its mechanism of action and biochemical effects.
Mécanisme D'action
CTAP acts as a competitive antagonist for the mu-opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in the inhibition of the effects of opioids, such as pain relief and euphoria. CTAP has also been shown to have inverse agonist activity, which means that it can inhibit the constitutive activity of the mu-opioid receptor even in the absence of an agonist.
Biochemical and Physiological Effects
CTAP has been shown to have various biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, such as morphine, in animal models. CTAP has also been shown to reduce the rewarding effects of opioids, which could have implications for the treatment of addiction. In addition, CTAP has been shown to have anxiogenic effects, which means that it can induce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CTAP in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of opioids on this receptor without interference from other receptors. CTAP is also relatively easy to synthesize and has a long shelf life. However, one limitation of using CTAP is that it may not accurately reflect the effects of opioids in humans, as animal models may not fully replicate human physiology.
Orientations Futures
There are several future directions for the study of CTAP. One area of research is the development of more selective and potent antagonists for the mu-opioid receptor. This could lead to the development of new treatments for pain and addiction. Another area of research is the study of the role of the mu-opioid receptor in various diseases, such as cancer and depression. CTAP could be used to further understand the mechanisms involved in these diseases and to develop new treatments. Finally, the use of CTAP in combination with other compounds could lead to the discovery of new drug targets and treatments for various conditions.
Conclusion
In conclusion, CTAP is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTAP has been widely studied for its mechanism of action and biochemical effects and has been used as a selective antagonist for the mu-opioid receptor. CTAP has several advantages and limitations for lab experiments and has several future directions for research. Overall, CTAP has the potential to contribute to the development of new treatments for pain, addiction, and various diseases.
Méthodes De Synthèse
CTAP can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-ethoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with furfurylamine to produce CTAP. Other methods include the use of different starting materials and reagents.
Applications De Recherche Scientifique
CTAP has been used extensively in scientific research as a selective antagonist for the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction. CTAP has been shown to block the effects of opioid drugs, such as morphine, and has been used to study the physiological and biochemical effects of opioids in the body. CTAP has also been used to study the role of the mu-opioid receptor in various diseases, including cancer, depression, and anxiety.
Propriétés
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO3/c1-2-27-17-6-4-3-5-15(17)25-19(26)18-10-9-16(28-18)12-7-8-14(21)13(11-12)20(22,23)24/h3-11H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFBIOBHGGXXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5112853.png)
![N-benzyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5112854.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)

![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
